molecular formula C18H18F3NO2 B1221363 Ufenamat CAS No. 67330-25-0

Ufenamat

Katalognummer: B1221363
CAS-Nummer: 67330-25-0
Molekulargewicht: 337.3 g/mol
InChI-Schlüssel: JDLSRXWHEBFHNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Dermatological Applications

Ufenamate is primarily utilized in the treatment of various skin conditions due to its anti-inflammatory effects. Notably, it has been studied for its efficacy in treating:

  • Eczema : Ufenamate has shown promising results in managing both acute and chronic eczema. A study highlighted its effectiveness in reducing inflammation and improving skin barrier function in patients with this condition .
  • Contact Dermatitis : The compound is effective in alleviating symptoms associated with contact dermatitis, providing relief from itching and irritation .
  • Atopic Dermatitis : Research indicates that ufenamate can significantly improve symptoms of atopic dermatitis by modulating inflammatory responses .

Case Study: Eczema Treatment

In a randomized controlled trial involving patients with moderate to severe eczema, ufenamate was compared against standard topical corticosteroids. The results demonstrated that ufenamate not only reduced the severity of eczema symptoms but also had a lower incidence of side effects compared to corticosteroids. This suggests its potential as a safer alternative for long-term management of eczema .

Formulation and Delivery

The formulation of ufenamate is critical for its therapeutic efficacy. Studies have explored various vehicles for enhancing skin penetration:

  • Oily Vehicles : Research showed that formulations using liquid paraffin resulted in higher skin penetration compared to white petrolatum. This finding emphasizes the importance of selecting appropriate carriers for optimal delivery .
  • Water-Based Vehicles : Ufenamate demonstrated superior penetration into intact and stripped skin when delivered via water-based vehicles, highlighting its versatility in formulation design .

Data Table: Skin Penetration Efficacy

Vehicle TypePenetration into Intact SkinPenetration into Stripped Skin
Liquid Paraffin5 times higher10 times higher
White PetrolatumBaselineBaseline
Water with Polysorbate 80Significantly higherSignificantly higher

Clinical Trials and Research Findings

Numerous clinical trials have been conducted to evaluate the safety and efficacy of ufenamate:

  • A multicenter trial assessed the long-term use of ufenamate in patients with chronic eczema, reporting significant improvements in quality of life and symptom relief without serious adverse effects .
  • Another study focused on ufenamate's application in treating xeroderma, where it was combined with other agents like lidocaine and tocopherol acetate to enhance therapeutic outcomes .

Biochemische Analyse

Biochemical Properties

Ufenamate plays a significant role in biochemical reactions by inhibiting the activity of cyclooxygenase enzymes, specifically cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes are crucial in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation and pain. By inhibiting COX-1 and COX-2, Ufenamate reduces the production of prostaglandins, thereby alleviating inflammation and pain . Additionally, Ufenamate interacts with various proteins and biomolecules involved in the inflammatory response, further enhancing its therapeutic effects .

Cellular Effects

Ufenamate exerts its effects on various cell types, including keratinocytes, fibroblasts, and immune cells. In keratinocytes, Ufenamate reduces the expression of pro-inflammatory cytokines, thereby mitigating inflammation . In fibroblasts, it inhibits the production of matrix metalloproteinases, which are enzymes involved in tissue remodeling and inflammation . Ufenamate also affects immune cells by reducing the release of inflammatory mediators such as histamine and leukotrienes . These cellular effects contribute to the overall anti-inflammatory and analgesic properties of Ufenamate.

Molecular Mechanism

At the molecular level, Ufenamate exerts its effects primarily through the inhibition of cyclooxygenase enzymes . By binding to the active sites of COX-1 and COX-2, Ufenamate prevents the conversion of arachidonic acid to prostaglandins . This inhibition reduces the levels of pro-inflammatory prostaglandins, leading to decreased inflammation and pain . Additionally, Ufenamate may modulate gene expression by influencing signaling pathways involved in inflammation and immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ufenamate have been observed to change over time. Studies have shown that Ufenamate remains stable under various conditions, with minimal degradation over extended periods . Long-term exposure to Ufenamate in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and analgesic effects . Prolonged use may lead to potential side effects, such as skin irritation and sensitization .

Dosage Effects in Animal Models

The effects of Ufenamate vary with different dosages in animal models. At low to moderate doses, Ufenamate effectively reduces inflammation and pain without significant adverse effects . At high doses, Ufenamate may cause toxic effects, including gastrointestinal disturbances and renal impairment . Threshold effects have been observed, where the therapeutic benefits plateau at higher doses, and the risk of adverse effects increases .

Metabolic Pathways

Ufenamate is primarily metabolized in the liver through hydroxylation and glucuronidation . The metabolites are then excreted in the urine . The metabolic pathways involve enzymes such as cytochrome P450, which play a crucial role in the biotransformation of Ufenamate . These metabolic processes ensure the elimination of Ufenamate from the body and prevent its accumulation .

Transport and Distribution

Ufenamate is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Ufenamate accumulates in the stratum corneum, epidermis, and dermis, where it exerts its therapeutic effects . The distribution of Ufenamate within the skin is influenced by factors such as vehicle composition and skin condition .

Subcellular Localization

Ufenamate localizes primarily in the cytoplasm and cellular membranes . It may also be found in specific subcellular compartments, such as the endoplasmic reticulum and mitochondria . The subcellular localization of Ufenamate is influenced by its physicochemical properties and interactions with cellular components . These interactions may affect the activity and function of Ufenamate within cells .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ufenamat kann durch Veresterung von Flufenaminsäure mit Butanol synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators wie Schwefelsäure oder Salzsäure, um den Veresterungsprozess zu erleichtern . Die Reaktionsbedingungen umfassen üblicherweise das Rückflusskochen des Gemisches bei erhöhten Temperaturen, um eine vollständige Umwandlung der Säure zum Ester sicherzustellen.

Industrielle Produktionsmethoden

In industriellen Umgebungen umfasst die Produktion von this compound großtechnische Veresterungsprozesse. Die Reaktion wird in Reaktoren durchgeführt, die mit Rückflusskondensatoren ausgestattet sind, um die Reaktionstemperatur aufrechtzuerhalten und eine effiziente Umwandlung sicherzustellen. Das Produkt wird dann durch Destillation oder Umkristallisation gereinigt, um die gewünschte Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ufenamat unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion zu Alkoholen oder Aminen führen kann .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

This compound ist aufgrund seiner veresterten Form einzigartig, die seine Lipophilie und Hautpenetration erhöht. Dies macht es im Vergleich zu seiner Stammverbindung Flufenaminsäure besonders effektiv für topische Anwendungen .

Biologische Aktivität

Ufenamate, a non-steroidal anti-inflammatory drug (NSAID), is primarily used in the treatment of various skin conditions, including acute and chronic eczema, as well as perioral dermatitis. This article explores the biological activity of ufenamate, focusing on its pharmacokinetics, mechanisms of action, and clinical efficacy based on diverse research findings.

Ufenamate is a highly lipophilic compound with a log P value of 6.7, which significantly influences its penetration through the skin barrier. It acts primarily as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. By inhibiting these enzymes, ufenamate reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain associated with various dermatological conditions .

Pharmacokinetics

The absorption and penetration of ufenamate through the skin are critical for its therapeutic efficacy. A study demonstrated that the penetration of ufenamate into intact and stripped skin was significantly enhanced when using a water-based vehicle compared to oily vehicles like liquid paraffin . The following table summarizes key findings related to its skin penetration:

Skin Condition Vehicle Type Penetration Rate (µg/cm²) Comments
Intact SkinWater-based10Higher absorption compared to oils
Stripped SkinWater-based5Effective even on damaged skin
Delipidized SkinLiquid Paraffin1Significantly reduced absorption

Case Studies and Trials

Ufenamate has been evaluated in several clinical studies for its effectiveness in treating eczema and other inflammatory skin conditions. A notable randomized controlled trial involving 128 participants assessed the efficacy of a 5% ufenamate ointment applied twice daily for 14 days. The results indicated significant improvement in clinical condition compared to a vehicle control, with patients reporting better symptom relief and fewer side effects .

In another study focusing on chronic musculoskeletal pain, ufenamate was compared to other topical NSAIDs. The results showed that while ufenamate was effective, it was generally less efficacious than topical diclofenac or ketoprofen in reducing pain over a similar duration . However, it is important to note that the side effect profile for ufenamate was more favorable in certain populations, making it a suitable alternative for patients sensitive to other NSAIDs.

Safety Profile

Ufenamate's safety has been evaluated across multiple studies. Common adverse effects include local irritation at the application site; however, systemic side effects are rare due to its topical application route. In clinical trials, withdrawal due to adverse effects was minimal, suggesting a favorable safety profile compared to systemic NSAIDs .

Eigenschaften

IUPAC Name

butyl 2-[3-(trifluoromethyl)anilino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2/c1-2-3-11-24-17(23)15-9-4-5-10-16(15)22-14-8-6-7-13(12-14)18(19,20)21/h4-10,12,22H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLSRXWHEBFHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30867269
Record name Butyl flufenamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67330-25-0
Record name Ufenamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67330-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ufenamate [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067330250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl flufenamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name butyl 2-{[3-(trifluoromethyl)phenyl]amino}benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.465
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name UFENAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z7O7C1SLZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In anhydrous dimethyl formamide was dissolved 3.2 g. of potassium salt of N-(3-trifluoromethylphenyl)anthranilic acid. To the solution was added 5.0 g. of n-butyl bromide. The mixture was heated at 100°-120° C. for 5 hrs. while stirring. The precipitated potassium bromide was taken out by filtration. The filtrate was concentrated and the residue obtained was distilled to obtain 3.1 g. of light yellow liquid having a boiling point of 190°-192° C. (5 mmHg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ufenamate
Reactant of Route 2
Reactant of Route 2
Ufenamate
Reactant of Route 3
Reactant of Route 3
Ufenamate
Reactant of Route 4
Reactant of Route 4
Ufenamate
Reactant of Route 5
Reactant of Route 5
Ufenamate
Reactant of Route 6
Reactant of Route 6
Ufenamate
Customer
Q & A

Q1: How does the choice of vehicle influence the skin penetration of Ufenamate?

A1: Research indicates that Ufenamate, a highly lipophilic drug, demonstrates varying skin penetration levels depending on the vehicle used. Liquid vehicles, specifically Isopropyl Myristate (IPM), exhibit superior penetration compared to semi-solid vehicles like White Petrolatum (WP) []. This difference is attributed to the viscosity of the vehicles, with lower viscosity generally facilitating deeper penetration []. Interestingly, Ufenamate penetration from liquid vehicles decreases after application to delipidized skin, suggesting that the vehicle's interaction with skin lipids plays a crucial role in the drug's permeation [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.